
Ethyl (2,2-dimethylcyclopentylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,2-dimethylcyclopentylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopentylidene ring with two methyl groups and an ethyl acetate moiety, making it a unique structure within the ester category.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dimethylcyclopentylidene)acetate typically involves the esterification of 2,2-dimethylcyclopentanone with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,2-dimethylcyclopentylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Hydrolysis: 2,2-dimethylcyclopentanone and ethanol.
Reduction: 2,2-dimethylcyclopentanol.
Transesterification: Mthis compound or other alkyl esters.
Applications De Recherche Scientifique
Ethyl (2,2-dimethylcyclopentylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentylidene moiety into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl (2,2-dimethylcyclopentylidene)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl (2,2-dimethylcyclopentylidene)acetate can be compared with other esters like ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories and industries.
Methyl Butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its cyclopentylidene ring structure, which imparts distinct chemical and physical properties compared to simpler esters.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and subject of scientific research.
Propriétés
Numéro CAS |
90548-18-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl 2-(2,2-dimethylcyclopentylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-4-13-10(12)8-9-6-5-7-11(9,2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
IMHMNQPYMULQHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
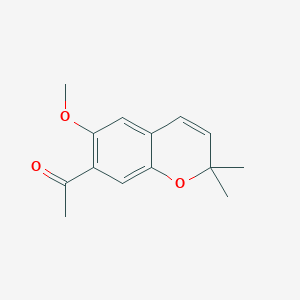



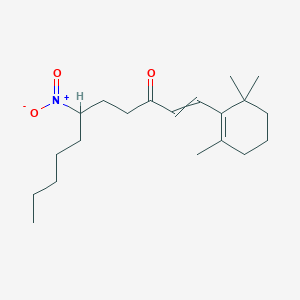
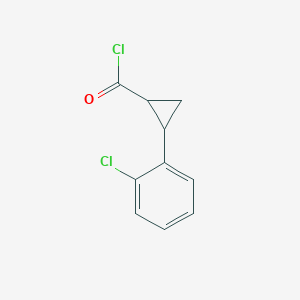
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
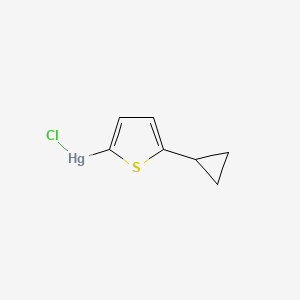
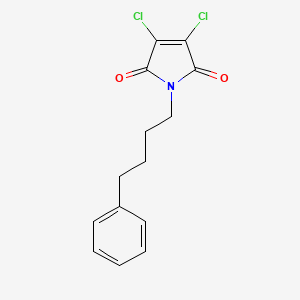
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
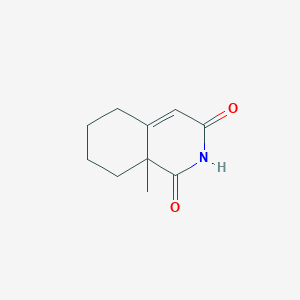

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
